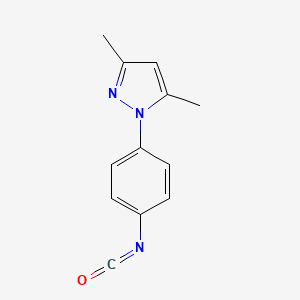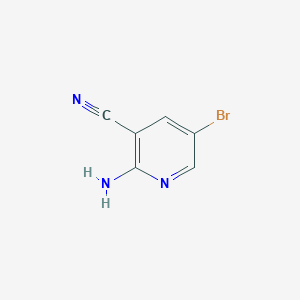
1-(4-Isocyanatophenyl)-3,5-dimethyl-1H-pyrazole
Übersicht
Beschreibung
The compound "1-(4-Isocyanatophenyl)-3,5-dimethyl-1H-pyrazole" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions. Pyrazole derivatives are known for their diverse range of biological activities and applications in pharmaceutical chemistry.
Synthesis Analysis
The synthesis of pyrazole derivatives can be achieved through various methods. One approach involves the reaction of 4-aryl-5-aminopyrazoles with aromatic and heterocyclic aldehydes in strong acidic media, leading to the formation of azomethine derivatives that undergo cyclization to produce pyrazolo[3,4-c]isoquinoline derivatives . Another method includes the condensation of cyclohexanone derivatives with 3-amino-1-phenyl-1H-pyrazol-5(4H)-one to synthesize 1H-pyrazolo[3,4-c]isoquinolin-1-ones . Additionally, 3-phenyl-1H-pyrazole derivatives can be synthesized from acetophenone and hydrazine through Knoevenagel condensation and cyclization reactions, with the structures confirmed by MS and NMR .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be confirmed using techniques such as single crystal X-ray diffraction analysis. This method was used to determine the structure of a 1H-pyrazolo[3,4-c]isoquinolin-1-one derivative . The X-ray analysis provides detailed information about the arrangement of atoms within the molecule, which is crucial for understanding the compound's chemical behavior and potential interactions with biological targets.
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions. For instance, they can react with diazonium salts to produce colored products, and with isocyanates and isothiocyanates to yield pyrazolylurea and thiourea derivatives . These reactions can be further manipulated to produce a wide array of pyrazole-based compounds with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. These properties include solubility, melting point, and reactivity, which are essential for their application in drug design and synthesis. The presence of substituents such as isocyanate groups can significantly alter these properties, affecting the compound's stability and its interaction with other molecules.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Synthetic Routes and Derivatives : Efficient synthetic protocols have been developed for various pyrazole derivatives, including isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-dione derivatives, and pyrazolo[1,5-a]pyrimidines. These compounds exhibit significant biological activities and are utilized in organic synthesis as synthons. Their structures were elucidated using elemental analysis, spectral data, and computational studies (Zaki et al., 2016).
- Electrochemical Properties : The electrocatalyzed N-N coupling and ring cleavage reaction of 1H-pyrazoles have been investigated, leading to the synthesis of new heterocyclic compounds under environmentally friendly conditions (Zandi et al., 2021).
Biological and Pharmacological Activities
- Anticancer and Antimicrobial Activities : Novel pyrazole derivatives have shown potential as antimicrobial and anticancer agents. Some derivatives exhibited higher anticancer activity than doxorubicin, a reference drug, and demonstrated good to excellent antimicrobial activity (Hafez et al., 2016).
- Antioxidant Properties : Pyrazole derivatives have been synthesized and tested for in vitro antioxidant activities, with some compounds showing potential radical scavenging capacity and others exhibiting significant activity for iron binding compared with positive controls (Karrouchi et al., 2019).
Structural and Mechanistic Insights
- Aromaticity and Tautomerism : Studies on NH-pyrazoles have explored their tautomerism and aromaticity, offering insights into the impact of substitution on these properties. X-ray crystallography and NMR spectroscopy have been used to determine structures and tautomeric forms (Cornago et al., 2009).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(4-isocyanatophenyl)-3,5-dimethylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c1-9-7-10(2)15(14-9)12-5-3-11(4-6-12)13-8-16/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMLKVWYKGPVEGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)N=C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20640462 | |
| Record name | 1-(4-Isocyanatophenyl)-3,5-dimethyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20640462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Isocyanatophenyl)-3,5-dimethyl-1H-pyrazole | |
CAS RN |
937796-04-8 | |
| Record name | 1-(4-Isocyanatophenyl)-3,5-dimethyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20640462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Dimethyl-1-(4-isocyanatophenyl)-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![[1-(4-Bromobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl] (morpholino)methanone](/img/structure/B1290971.png)


![2-(Benzo[d][1,3]dioxol-5-yl)-1-benzyl-6-oxopiperidine-3-carboxylic acid](/img/structure/B1290975.png)

![3-[(5-Bromo-2-pyrimidinyl)oxy]benzenecarbaldehyde](/img/structure/B1290980.png)

![2-(Methylthio)[1,2,4]triazolo[1,5-A][1,3,5]triazin-7-amine](/img/structure/B1290985.png)

